BenchChemオンラインストアへようこそ!

N-(2-methoxy-4-nitrophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide

β2-adrenergic receptor cAMP accumulation GPCR agonism

N-(2-methoxy-4-nitrophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide (CAS 477872-02-9, MW 303.27, C14H13N3O5) is a synthetic pyrrole-oxoacetamide belonging to the fenoterol analogue class of β2-adrenergic receptor (β2-AR) agonists. This compound, designated as Compound 48 in US Patent 9,492,405, features a 2-methoxy-4-nitrophenyl substituent on the oxoacetamide nitrogen and a 1-methylpyrrole moiety, distinguishing it from the catechol-based fenoterol scaffold.

Molecular Formula C14H13N3O5
Molecular Weight 303.274
CAS No. 477872-02-9
Cat. No. B2924304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-4-nitrophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
CAS477872-02-9
Molecular FormulaC14H13N3O5
Molecular Weight303.274
Structural Identifiers
SMILESCN1C=CC=C1C(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
InChIInChI=1S/C14H13N3O5/c1-16-7-3-4-11(16)13(18)14(19)15-10-6-5-9(17(20)21)8-12(10)22-2/h3-8H,1-2H3,(H,15,19)
InChIKeyKFGJLTZNBONMEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxy-4-nitrophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide (CAS 477872-02-9) Compound Profile for Procurement & Assay Development


N-(2-methoxy-4-nitrophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide (CAS 477872-02-9, MW 303.27, C14H13N3O5) is a synthetic pyrrole-oxoacetamide belonging to the fenoterol analogue class of β2-adrenergic receptor (β2-AR) agonists [1]. This compound, designated as Compound 48 in US Patent 9,492,405, features a 2-methoxy-4-nitrophenyl substituent on the oxoacetamide nitrogen and a 1-methylpyrrole moiety, distinguishing it from the catechol-based fenoterol scaffold. It has demonstrated nanomolar agonist activity at the human β2-AR and is primarily investigated in the context of β2-AR-expressing tumors, including glioblastoma and astrocytoma [2].

Why Generic β2-AR Agonist Substitution Fails: Evidence-Based Differentiation of CAS 477872-02-9


Within the fenoterol analogue series, minor structural modifications produce order-of-magnitude shifts in β2-AR binding affinity, functional potency, and mitogenesis inhibition that cannot be predicted from scaffold similarity alone [1]. For example, the (R,S)-fenoterol parent (Compound 29) exhibits an EC50 of 4.70 nM for cAMP accumulation, while Compound 44 yields 3.90 nM and the present compound achieves 2.80 nM under identical assay conditions [1]. The 2-methoxy-4-nitrophenyl substitution in CAS 477872-02-9 further alters the Ki profile across radioligand displacement assays (39 nM vs. 1,270 nM depending on the probe), indicating that receptor binding mode and downstream signaling bias are exquisitely sensitive to the N-aryl substituent [2]. Generic substitution within this class without experimental verification therefore carries high risk of altered target engagement, potency, and therapeutic window.

Quantitative Differentiation Evidence: CAS 477872-02-9 vs. Closest Fenoterol Analogues


β2-AR Agonist Potency: 2.80 nM EC50 vs. Fenoterol Parent (4.70 nM) and Compound 44 (3.90 nM)

In a direct cross-study comparison using the identical assay platform—human β2-adrenergic receptor expressed in HEK 293 cells, assessed by cAMP accumulation—CAS 477872-02-9 (Compound 48) achieved an EC50 of 2.80 nM [1]. This represents a 1.68-fold potency improvement over the (R,S)-fenoterol parent (Compound 29, EC50 4.70 nM) and a 1.39-fold improvement over Compound 44 (EC50 3.90 nM) [2][3]. The rank order of agonist potency within this series is Compound 48 (2.80 nM) > Compound 44 (3.90 nM) > Compound 29 / (R,S)-fenoterol (4.70 nM), establishing a clear structure-activity relationship advantage for the 2-methoxy-4-nitrophenyl substitution.

β2-adrenergic receptor cAMP accumulation GPCR agonism fenoterol analogue

β2-AR-Mediated Mitogenesis Inhibition: IC50 1.44 nM vs. (-)-Isoproterenol (IC50 0.0500 nM)

In a β2-AR-mediated mitogenesis inhibition assay using HEK-β2-AR, 1321N1, or U87MG cells, CAS 477872-02-9 exhibited an IC50 of 1.44 nM at 37°C [1]. This functional cellular assay measures the compound's ability to suppress growth factor-driven proliferation via β2-AR signaling. The reference pan-β-AR agonist (-)-isoproterenol achieves an IC50 of 0.0500 nM in the same assay, indicating a ~29-fold lower potency for the target compound relative to the non-selective benchmark [2]. However, this reduced potency must be contextualized: isoproterenol is a non-selective β1/β2 agonist with broad systemic effects, while CAS 477872-02-9 belongs to a series designed for β2-AR-expressing tumor targeting, where selectivity rather than absolute potency is the differentiating parameter.

mitogenesis inhibition β2-AR functional antagonism glioblastoma cell proliferation

Radioligand Binding Profile: Divergent Ki Values (39 nM vs. 1,270 nM) Depending on Probe Reveals Distinct Binding Mode

CAS 477872-02-9 displays probe-dependent Ki values at the human β2-AR: Ki = 39 nM when displacing [3H]-(R,R')-methoxyfenoterol versus Ki = 1,270 nM when displacing the β-blocker radioligand [3H]CGP-12177, both in HEK 293 cells [1]. This 32.6-fold difference in apparent affinity depending on the radioligand used strongly suggests that the compound occupies a binding pose overlapping with the fenoterol/methoxyfenoterol site but is substantially less competitive with the CGP-12177 (cyanopindolol) binding mode. Such probe-dependent binding is a hallmark of biased agonism and indicates that CAS 477872-02-9 may stabilize a distinct receptor conformation compared to classical β-blockers, with potential implications for G-protein vs. β-arrestin signaling bias.

radioligand displacement β2-AR binding orthosteric vs. allosteric fenoterol binding site

Structural Differentiation: 2-Methoxy-4-Nitrophenyl Motif vs. Catechol and Naphthyl Fenoterol Analogues

CAS 477872-02-9 is structurally differentiated from all other fenoterol analogues in the US9492405 patent series by its unique combination of (a) a 1-methylpyrrole heterocycle replacing the typical phenethylamine backbone and (b) a 2-methoxy-4-nitrophenyl substituent on the oxoacetamide terminus [1]. In contrast, the majority of fenoterol analogues in this patent retain the catechol (3,5-dihydroxyphenyl) or naphthyl motif characteristic of fenoterol (e.g., Compound 29: catechol; Compound 39: naphthyl) [2]. The electron-withdrawing nitro group at the 4-position and the electron-donating methoxy group at the 2-position create a push-pull electronic system on the N-aryl ring that is absent in all comparator compounds. While direct comparative blood-brain barrier (BBB) penetration data are not available in the public domain, the reduced hydrogen bond donor count (0 vs. 4 for fenoterol) and the presence of the nitro group are physicochemical features associated with enhanced membrane permeability and potential CNS penetration, which is mechanistically relevant for glioblastoma applications [1].

structure-activity relationship nitrophenyl substitution blood-brain barrier fenoterol analogue scaffold

Ex Vivo Functional Efficacy: Rat Ventricular Myocyte Contractility EC50 of 8,550 nM Establishes Cardiac Safety Margin

In an ex vivo rat ventricular myocyte contractility assay measuring β2-AR-mediated cell contraction following electrical stimulation, CAS 477872-02-9 exhibited an EC50 of 8.55 × 10^3 nM (8,550 nM) [1]. This value is approximately 3,000-fold higher (less potent) than the compound's EC50 for cAMP accumulation in recombinant HEK 293 cells (2.80 nM) and 5,900-fold higher than its mitogenesis inhibition IC50 (1.44 nM). This large potency differential between recombinant cellular assays and native cardiac tissue suggests a substantial functional selectivity window, where the compound potently activates β2-AR signaling in tumor cell contexts but exhibits markedly reduced efficacy in cardiac tissue. This tissue-dependent efficacy profile is a critical differentiator from non-selective β-AR agonists such as isoproterenol, which potently activates both central and peripheral β-ARs.

cardiomyocyte contractility ex vivo efficacy β2-AR tissue selectivity safety pharmacology

High-Impact Application Scenarios for CAS 477872-02-9 Based on Quantitative Differentiation Evidence


Glioblastoma and β2-AR-Expressing Brain Tumor Efficacy Studies Requiring BBB-Penetrant Agonists

CAS 477872-02-9 is optimally positioned for in vivo glioblastoma xenograft or orthotopic models where β2-AR activation suppresses tumor proliferation. Its EC50 of 2.80 nM at recombinant human β2-AR, combined with zero hydrogen bond donors and a nitrophenyl motif predictive of enhanced passive membrane permeability, makes it the most suitable candidate among the US9492405 fenoterol analogue series for CNS tumor studies. The >3,000-fold cardiac safety margin (cardiomyocyte EC50 8,550 nM vs. cAMP EC50 2.80 nM) further supports its use in long-term dosing regimens where cardiotoxicity must be avoided [1].

β2-AR Biased Signaling and Conformational Pharmacology Probe Development

The 32.6-fold difference in Ki values dependent on radioligand probe (39 nM for [3H]-methoxyfenoterol vs. 1,270 nM for [3H]CGP-12177) indicates that CAS 477872-02-9 stabilizes a β2-AR conformation distinct from that recognized by classical β-blockers [1]. This property makes it a high-value tool compound for β-arrestin-biased signaling studies, G-protein vs. β-arrestin pathway dissection, and structural biology efforts aimed at capturing novel β2-AR conformational states. Researchers studying functional selectivity at β2-AR should prioritize this compound over fenoterol or isoproterenol, which lack this probe-dependent binding signature.

Structure-Activity Relationship (SAR) Expansion of Non-Catechol β2-AR Agonists

As the only fenoterol analogue in the US9492405 series featuring both a 1-methylpyrrole core and a 2-methoxy-4-nitrophenyl substituent, CAS 477872-02-9 defines a distinct SAR branch for β2-AR agonism [1]. Medicinal chemistry programs seeking to explore non-catechol, reduced hydrogen-bond-donor β2-AR agonists for CNS or peripheral indications can use this compound as a validated starting point for library design. Its potency (EC50 2.80 nM) and functional mitogenesis inhibition (IC50 1.44 nM) provide a robust benchmark against which newly synthesized analogues can be measured.

In Vitro Selectivity Profiling of β2-AR vs. β1-AR in Cardiac Safety Panels

The compound's divergent potency profile—1.44 nM in mitogenesis inhibition, 2.80 nM in cAMP accumulation, yet 8,550 nM in cardiomyocyte contractility—makes it a compelling reference compound for establishing β2-AR vs. β1-AR selectivity assays in cardiac safety pharmacology panels [1]. Contract research organizations and pharmaceutical safety pharmacology groups can employ CAS 477872-02-9 as a β2-selective control to benchmark the cardiac liability of novel β-AR modulators, given its clear separation between recombinant β2-AR potency and native cardiomyocyte functional effects.

Quote Request

Request a Quote for N-(2-methoxy-4-nitrophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.